molecular formula C14H19FN2 B1220290 6-Fluoro-N,N-diethyltryptamine CAS No. 2836-69-3

6-Fluoro-N,N-diethyltryptamine

Katalognummer: B1220290
CAS-Nummer: 2836-69-3
Molekulargewicht: 234.31 g/mol
InChI-Schlüssel: RPWUTEXLVPDNEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-N,N-diethyltryptamine is a synthetic compound belonging to the class of substituted tryptamines. It is structurally related to other tryptamine derivatives such as N,N-diethyltryptamine and 5-fluoro-N,N-diethyltryptamine. This compound acts as a partial agonist at the 5-HT2A receptor, producing physiological effects similar to psychedelic drugs, although it does not induce psychedelic effects even at high doses .

Biochemische Analyse

Biochemical Properties

6-Fluoro-N,N-diethyltryptamine plays a role in biochemical reactions primarily through its interaction with the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor and is involved in various neurological processes. The compound acts as a partial agonist at this receptor, meaning it can activate the receptor but not to its full potential . This interaction is significant because it can influence the receptor’s role in neurotransmission and other cellular processes.

Cellular Effects

This compound affects various types of cells, particularly those in the nervous system. It influences cell function by modulating cell signaling pathways associated with the 5-HT2A receptor . This modulation can impact gene expression and cellular metabolism, although the exact mechanisms are still under investigation. The compound’s effects on cell signaling pathways are crucial for understanding its potential therapeutic applications and side effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2A receptor. This binding interaction leads to partial activation of the receptor, which in turn can influence downstream signaling pathways . The compound’s ability to act as a partial agonist means it can modulate the receptor’s activity without fully activating it, which can result in unique pharmacological effects compared to full agonists or antagonists.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound has a relatively short-lived inhibitory effect on certain behaviors in animal models . Its stability and degradation in laboratory conditions are important factors to consider when designing experiments and interpreting results. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound does not produce significant long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can produce mild inhibitory effects on certain behaviors, while higher doses may lead to more pronounced effects . Even at high doses, this compound does not appear to produce the psychedelic effects commonly associated with other tryptamines

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase . This enzyme is responsible for the breakdown of many neurotransmitters, including serotonin. The compound’s interaction with monoamine oxidase can influence its metabolic flux and the levels of metabolites produced. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through mechanisms that likely involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are important for understanding its pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function within cells. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes.

Vorbereitungsmethoden

The synthesis of 6-Fluoro-N,N-diethyltryptamine typically involves the introduction of a fluoro group into the indole ring of N,N-diethyltryptamine. One common synthetic route includes the following steps:

Analyse Chemischer Reaktionen

6-Fluoro-N,N-diethyltryptamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-N,N-diethyltryptamine has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of tryptamine derivatives.

    Biology: The compound is studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor, to understand the structure-activity relationships of tryptamines.

    Medicine: Although it does not produce psychedelic effects, it has been used as an active placebo in clinical trials of psychedelic drugs.

    Industry: Its applications in the industry are limited, but it is used in forensic toxicology and drug testing

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-N,N-diethyltryptamine is unique among tryptamine derivatives due to its lack of psychedelic effects despite its structural similarity to other compounds. Similar compounds include:

Biologische Aktivität

6-Fluoro-N,N-diethyltryptamine (6-FDET) is a synthetic tryptamine derivative that has garnered attention for its unique pharmacological profile and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 6-FDET, focusing on its receptor interactions, physiological effects, and implications for research and clinical use.

Chemical Structure and Classification

6-FDET is classified as a substituted tryptamine, structurally related to other psychoactive compounds such as N,N-dimethyltryptamine (DMT) and psilocybin. Its chemical formula is C14H18FNC_{14}H_{18}FN, and it features a fluorine atom at the 6-position of the indole ring, which influences its binding affinity and pharmacodynamics.

Receptor Interactions

Serotonin Receptors:
6-FDET primarily acts as an agonist at the 5-HT2A receptor, a subtype of serotonin receptors implicated in various neuropsychiatric conditions. Research indicates that 6-FDET exhibits significant binding affinity for this receptor, contributing to its biological effects. Below is a summary of its receptor activity compared to other compounds:

CompoundReceptor TypeKi (nM)Comments
6-Fluoro-DET5-HT2A~160Agonist activity without hallucinogenic effects
Psilocybin5-HT2A~20Strong hallucinogenic effects
DMT5-HT2A~60Produces intense psychedelic experiences

G Protein Coupling:
Studies have shown that 6-FDET activates the Gq signaling pathway through the 5-HT2A receptor, leading to phosphatidylinositol hydrolysis and subsequent intracellular signaling cascades. This mechanism is crucial for understanding its physiological effects, particularly in relation to mood regulation and potential therapeutic applications in psychiatric disorders .

Physiological Effects

Autonomic Responses:
Unlike classic psychedelics, which often induce perceptual changes, 6-FDET has been characterized by autonomic responses such as increased heart rate and blood pressure without significant alterations in sensory perception or cognition. This makes it an interesting candidate for research into non-hallucinogenic psychedelics .

Behavioral Studies:
In animal models, specifically rodents, administration of 6-FDET has been linked to mood changes typical of hallucinogens but lacks the perceptual disturbances associated with traditional psychedelics. For instance, studies demonstrated that doses of 20 mg/kg did not elicit head-twitch responses typically observed with other psychedelics like psilocybin or 5-MeO-DMT .

Case Studies and Research Findings

Neuropharmacological Studies:
Recent studies have explored the neuropharmacological profile of 6-FDET, particularly its role as a non-hallucinogenic alternative in psychedelic research. For example:

  • A study indicated that while 6-FDET activates the 5-HT2A receptor, it does not produce the same level of perceptual distortion seen with other agonists. This suggests potential applications in treating anxiety or depression without the side effects associated with traditional psychedelics .

Clinical Implications:
The unique profile of 6-FDET positions it as a promising candidate for further investigation in clinical settings. Its ability to modulate serotonin pathways without inducing hallucinations may provide therapeutic benefits for patients who are sensitive to the psychological effects of classic psychedelics.

Eigenschaften

IUPAC Name

N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2/c1-3-17(4-2)8-7-11-10-16-14-9-12(15)5-6-13(11)14/h5-6,9-10,16H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWUTEXLVPDNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345652
Record name N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2836-69-3
Record name 6-Fluoro-N,N-diethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-FLUORO-N,N-DIETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD2XR6YPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Fluoro-N,N-diethyltryptamine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-N,N-diethyltryptamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Fluoro-N,N-diethyltryptamine
Reactant of Route 4
6-Fluoro-N,N-diethyltryptamine
Reactant of Route 5
6-Fluoro-N,N-diethyltryptamine
Reactant of Route 6
6-Fluoro-N,N-diethyltryptamine
Customer
Q & A

Q1: How does 6-FDET differ from other hallucinogens in its observed effects?

A1: While 6-FDET induces autonomic symptoms and mood changes typical of hallucinogens, it doesn't seem to cause the same perceptual and thinking disturbances. [] This unique characteristic makes it potentially useful as an active placebo in clinical research, allowing researchers to differentiate between drug-specific effects and those related to the experience of taking a psychoactive substance.

Q2: What behavioral effects were observed in rats administered 6-FDET?

A2: Research indicates that 6-FDET has a rapid and short-lived inhibitory effect on drinking behavior and water-motivated tasks in rats. [] This suggests that 6-FDET might influence reward pathways or motivation-related brain regions. Interestingly, the study found no evidence of 6-FDET impacting the acquisition of conditioned suppression, a form of learning. [] This implies that the drug's effects might be specific to certain behavioral domains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.